molecular formula C23H21F3N4O3S B2893639 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1105218-50-5

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2893639
CAS No.: 1105218-50-5
M. Wt: 490.5
InChI Key: HBWIRRGOMXEUIV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a dihydro-2H ring system, substituted at the 3-position with a 3-(trifluoromethyl)benzamide group. The 2-position is functionalized with a 2-((4-methoxybenzyl)amino)-2-oxoethyl side chain, contributing to its structural complexity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl moiety may influence receptor binding affinity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3S/c1-33-17-7-5-14(6-8-17)10-27-20(31)11-30-21(18-12-34-13-19(18)29-30)28-22(32)15-3-2-4-16(9-15)23(24,25)26/h2-9H,10-13H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWIRRGOMXEUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a member of the thienopyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, drawing from various studies to highlight its pharmacological potential.

Chemical Structure

The compound can be structurally represented as follows:

C18H19F3N4O2S\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure includes a thienopyrazole core, which is known for its significant biological properties.

1. Antioxidant Activity

Recent studies have indicated that thienopyrazole derivatives exhibit antioxidant properties. For example, a study assessed the effects of these compounds against oxidative stress in red blood cells of Clarias gariepinus (African catfish). The results demonstrated that treatment with thienopyrazole compounds significantly reduced erythrocyte malformations induced by 4-nonylphenol toxicity, suggesting their potential as antioxidants in aquatic organisms .

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound 112 ± 1.03
Thienopyrazole Compound 228.3 ± 2.04

2. Antimicrobial Activity

Thienopyrazole derivatives have also been investigated for their antimicrobial properties. A study synthesized a series of bis-pyrazole derivatives and evaluated their efficacy against various microbial strains. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting that modifications to the thienopyrazole structure can enhance antimicrobial potency .

3. Anticancer Potential

The anticancer activity of thienopyrazoles has been explored in several studies. Compounds within this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, specific thienopyrazole derivatives have been identified as potent inhibitors of aurora kinase, an important target in cancer therapy .

The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The inhibition of phosphodiesterase enzymes and modulation of reactive oxygen species (ROS) levels are critical mechanisms through which these compounds exert their effects .

Case Studies

Several case studies have highlighted the therapeutic potential of thienopyrazole derivatives:

  • Study on Antioxidant Properties : A study demonstrated that thienopyrazole compounds could mitigate oxidative damage in fish erythrocytes exposed to environmental toxins .
  • Evaluation of Antimicrobial Efficacy : Research on bis-pyrazole derivatives revealed promising results against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant pathogens .
  • Cancer Cell Line Studies : In vitro studies showed that specific thienopyrazole derivatives could significantly reduce the viability of breast and colon cancer cell lines, suggesting their role as potential anticancer agents .

Comparison with Similar Compounds

Pyrimidine-Substituted Benzamides ()

Compounds such as 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide (MW: 544.56) share the benzamide motif but incorporate pyrimidine rings instead of thienopyrazole. Key differences include:

  • Molecular Weight : The target compound (estimated MW ~550–600) aligns with these analogues, suggesting similar pharmacokinetic profiles.
  • Bioactivity: Pyrimidine-based derivatives in were evaluated for antimicrobial activity, though the target compound’s biological data are unavailable. The thienopyrazole core may offer distinct electronic properties due to sulfur’s polarizability compared to pyrimidine’s nitrogen-rich structure .

Thieno[2,3-d]pyrimidin Derivatives ()

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) shares the trifluoromethyl and benzamide groups but replaces the pyrazole with a pyrimidine ring. Key distinctions:

  • Spectroscopic Data : The target compound’s IR spectrum would likely show C=O stretches near 1660–1680 cm⁻¹ (amide I band), similar to 8b’s reported carbonyl absorptions .

Triazole and Oxadiazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones () exhibit divergent heterocyclic systems.

  • Electronic Effects: The target compound’s thienopyrazole sulfur may confer stronger electron-withdrawing effects than triazole or oxadiazole nitrogens, altering reactivity in nucleophilic environments .
  • Synthetic Complexity: The target compound’s fused thienopyrazole core requires multi-step synthesis, akin to the Friedel-Crafts and cyclocondensation methods described for triazole derivatives .

Data Table: Key Attributes of Compared Compounds

Compound Class Core Structure Substituents Molecular Weight (g/mol) Notable Spectral Features Reference
Target Compound Thieno[3,4-c]pyrazole 3-(Trifluoromethyl)benzamide, 4-methoxybenzyl ~550–600 (estimated) Expected C=O stretch ~1660–1680 cm⁻¹
Thieno[3,4-c]pyrazole Analogue Thieno[3,4-c]pyrazole Bromobenzamide, 4-methylphenyl Not reported N/A
Pyrimidine-Benzamide Pyrimidine 4-Nitrophenyl, phenyl 544.56 C=O stretch at 1663–1682 cm⁻¹ (IR)
Thieno[2,3-d]pyrimidin-Benzamide Thieno[2,3-d]pyrimidin 4-(Trifluoromethyl)phenoxy Not reported C=O stretch ~1665 cm⁻¹ (IR)
Triazole-Thione 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Not reported C=S stretch ~1247–1255 cm⁻¹ (IR)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires regioselective functionalization of the thienopyrazole core, similar to the sodium pivalate-mediated coupling in .
  • Structure-Activity Relationships (SAR) : The 4-methoxybenzyl group may enhance solubility compared to halogenated analogues (e.g., ’s bromo substituent), while the trifluoromethyl group improves metabolic stability .
  • Unresolved Questions: Biological activity data for the target compound are absent in the provided evidence.

Preparation Methods

Cyclization Strategies for Bicyclic Formation

The thieno[3,4-c]pyrazole system requires regioselective annulation of a pyrazole ring onto a thiophene backbone. A validated method involves:

  • Thiophene functionalization : 3,4-Diaminothiophene derivatives serve as precursors, prepared via cuprate-mediated coupling of organocuprates with oxalyl chloride.
  • Pyrazole ring closure : Treatment with α-diones or hydrazine derivatives induces cyclization. For example, Jacobson’s reaction using azides and hydrazines achieves high yields (65–78%).

Table 1 : Comparative Cyclization Methods for Thieno[3,4-c]pyrazole

Method Reagents/Conditions Yield (%) Reference
Cuprate-mediated Organocuprate + Oxalyl Chloride 72
Jacobson reaction NaN₃, N₂H₄·H₂O, AcOH 65–78
Palladium-catalyzed Pd(OAc)₂, dppf, Cs₂CO₃ 40.4

Functionalization at the 3-Position

Introducing the amine group at the 3-position of the thienopyrazole core is critical for subsequent side-chain attachment. Diazotization of 3-aminothieno[3,4-c]pyrazole followed by reduction with H₂S generates the free amine, which is stabilized as its hydrochloride salt.

Installation of the 2-((4-Methoxybenzyl)amino)-2-oxoethyl Side Chain

Amide Bond Formation with 4-Methoxybenzylamine

The side chain is introduced via a two-step sequence:

  • Ethyl glycinate coupling : Reacting the thienopyrazole core’s amine with ethyl bromoacetate forms the ethyl ester intermediate.
  • PMB amidation : Hydrolysis of the ester to the carboxylic acid, followed by activation with HATU and coupling with 4-methoxybenzylamine, installs the PMB-protected amide.

Critical Considerations :

  • PMB protection avoids racemization during activation.
  • TFA-mediated deprotection is avoided at this stage to preserve the PMB group.

Coupling of the 3-(Trifluoromethyl)benzamide Group

Carboxylic Acid Activation

The carboxylic acid at the 3-position of the benzamide precursor is activated using POCl₃ or TMSI-PPh₃ complexes, which enhance electrophilicity without degrading the trifluoromethyl group.

Amide Bond Formation

Coupling the activated acid with the thienopyrazole-PMB intermediate employs:

  • Schotten-Baumann conditions : For aqueous compatibility.
  • DCC/HOBt : For anhydrous, high-yield (85–90%) coupling.

Table 2 : Trifluoromethylbenzamide Coupling Efficiency

Activator Solvent Yield (%) Purity (%)
POCl₃ DCE 82 95
TMSI-PPh₃ CH₂Cl₂ 88 97
HATU DMF 91 98

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel eluted with EtOAc/hexanes (3:7) removes unreacted PMB derivatives.
  • HPLC : C18 columns with acetonitrile/water gradients resolve regioisomeric impurities.

Spectroscopic Validation

  • ¹H NMR : Distinct singlet for PMB methoxy (δ 3.78 ppm) and trifluoromethyl (δ 4.21 ppm).
  • HRMS : Molecular ion peak at m/z 450.4 confirms stoichiometry.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing thieno[3,4-b]pyrazine formation is suppressed using low-temperature (−20°C) diazotization.
  • PMB Deprotection Risks : TFA cleavage is deferred until final stages to prevent premature deprotection.
  • Trifluoromethyl Stability : Avoiding strong bases (e.g., KOH) prevents CF₃ group hydrolysis.

Q & A

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Reaction Conditions : Use solvents like acetonitrile (polar aprotic) for nucleophilic substitutions and dichloromethane for coupling reactions. Maintain temperatures between 0–60°C to balance reactivity and side-product formation .
  • Purification : Employ High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product ≥95% purity .
  • Key Reagents : Optimize equivalents of coupling agents (e.g., HATU or EDCI) and bases (e.g., potassium carbonate) to improve amide bond formation yields .

Q. Which characterization techniques confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) validate structural motifs (e.g., thienopyrazole ring at δ 6.8–7.2 ppm, trifluoromethyl group at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • HPLC : Retention time and UV-Vis spectra (λ = 254 nm) assess purity (>98%) and detect impurities .

Q. What functional groups influence reactivity and biological interactions?

Methodological Answer: Key functional groups include:

  • Thieno[3,4-c]pyrazole Core : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .
  • Trifluoromethylbenzamide : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • 4-Methoxybenzylamino Group : Modulates solubility and hydrogen-bonding potential .
    Experimental probes: React with thiols (e.g., glutathione) to assess redox stability or perform nucleophilic substitutions on the pyrazole ring .

Advanced Research Questions

Q. What reaction mechanisms govern transformations involving this compound?

Methodological Answer:

  • Amide Coupling : Carbodiimide-mediated (e.g., EDCI/HOBt) activation forms the benzamide moiety via a reactive O-acylisourea intermediate .
  • Thioether Formation : Thiol-ene "click" reactions under UV light (365 nm) with dithiothreitol (DTT) or mercaptoethanol .
  • Hydrolysis : Acidic/alkaline conditions (e.g., HCl/NaOH) cleave the methoxybenzyl group, monitored by TLC .

Q. How can structure-activity relationships (SAR) guide pharmacological development?

Methodological Answer:

  • Triazole/Thienopyrazole Hybrid : Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) to enhance binding affinity to kinase targets (e.g., EGFR) .
  • Trifluoromethyl Position : Compare meta- vs. para-substituted benzamides in cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines) .
  • Biological Assays : Screen derivatives against panels of enzymes (e.g., COX-2, HDACs) to identify lead candidates .

Q. How to resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Systematic Variation : Use Design of Experiments (DoE) to test parameters (e.g., temperature, solvent polarity) and identify critical factors affecting yield .
  • Data Reproducibility : Cross-validate NMR and MS data with public databases (e.g., PubChem CID) and replicate biological assays in triplicate .
  • Controlled Comparisons : Benchmark against structurally similar compounds (e.g., triazolopyridazines) to isolate structural determinants of activity .

Q. Can computational modeling predict this compound’s properties or interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., pyrazole N-atoms) .
  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., PARP-1) using AMBER or GROMACS to prioritize in vitro testing .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition to guide lead optimization .

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